REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]([N:9]1[CH:13]=[CH:12][CH:11]=[N:10]1)([CH3:8])([CH3:7])[CH3:6]>OS(O)(=O)=O>[C:5]([N:9]1[CH:13]=[C:12]([N+:1]([O-:4])=[O:2])[CH:11]=[N:10]1)([CH3:8])([CH3:7])[CH3:6]
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |